molecular formula C13H9NO4 B3222729 4-Nitrobiphenyl-3-carboxylic acid CAS No. 1214380-92-3

4-Nitrobiphenyl-3-carboxylic acid

Cat. No.: B3222729
CAS No.: 1214380-92-3
M. Wt: 243.21 g/mol
InChI Key: ZERXIRIWCOSJPR-UHFFFAOYSA-N
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Description

4-Nitrobiphenyl-3-carboxylic acid is an organic compound with the molecular formula C13H9NO4 It is a derivative of biphenyl, where a nitro group is attached to one phenyl ring and a carboxylic acid group is attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrobiphenyl-3-carboxylic acid can be synthesized through the nitration of biphenyl-3-carboxylic acid. The process involves heating biphenyl-3-carboxylic acid with fuming nitric acid in acetic acid under reflux conditions for about an hour. The reaction mixture is then cooled, and the precipitate is collected and washed with water .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions using similar conditions as described above. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling: Boron reagents and palladium catalysts.

Major Products:

    Reduction: 4-Aminobiphenyl-3-carboxylic acid.

    Substitution: Various substituted biphenyl derivatives.

    Coupling: Extended biaryl systems.

Scientific Research Applications

4-Nitrobiphenyl-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitrobiphenyl-3-carboxylic acid depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The carboxylic acid group can form hydrogen bonds and participate in acid-base reactions, influencing the compound’s interactions with enzymes and receptors .

Comparison with Similar Compounds

    4-Nitrobiphenyl: Lacks the carboxylic acid group.

    3-Nitrobiphenyl-4-carboxylic acid: Isomer with different positions of the nitro and carboxylic acid groups.

    4-Aminobiphenyl-3-carboxylic acid: Reduction product of 4-Nitrobiphenyl-3-carboxylic acid.

Uniqueness: this compound is unique due to the presence of both nitro and carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-nitro-5-phenylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-13(16)11-8-10(6-7-12(11)14(17)18)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERXIRIWCOSJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401274913
Record name 4-Nitro[1,1′-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401274913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214380-92-3
Record name 4-Nitro[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214380-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro[1,1′-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401274913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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